2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Overview
Description
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. It is known for its axial chirality due to restricted rotation, making it a valuable tool in enantioselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is typically prepared from 1,1’-bi-2-naphthol via its bis triflate derivatives. The process involves the reaction of 1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine, followed by the addition of diphenylphosphine .
Industrial Production Methods: Industrial production methods focus on optimizing the synthesis for large-scale applications. This includes the use of efficient catalytic systems and reaction conditions that ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:
Hydrogenation: Catalyzed by its complexes with metals like ruthenium, rhodium, and palladium.
Hydrosilylation: Involves the addition of silicon hydrides to unsaturated bonds.
Isomerization: Catalyzed by rhodium complexes, useful in the synthesis of compounds like menthol.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and metal catalysts such as ruthenium or rhodium.
Hydrosilylation: Involves silicon hydrides and metal catalysts.
Isomerization: Utilizes rhodium complexes and specific reaction conditions to achieve high enantioselectivity.
Major Products:
Hydrogenation: Produces enantiomerically pure compounds like amino acid derivatives.
Hydrosilylation: Forms silicon-containing organic compounds.
Isomerization: Yields compounds like menthol with high enantiomeric purity.
Scientific Research Applications
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: Used in asymmetric catalysis for the synthesis of chiral molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals with high enantiomeric purity.
Industry: Applied in the manufacture of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl involves its role as a chiral ligand in metal-catalyzed reactions. The compound forms complexes with metals like ruthenium, rhodium, and palladium, which then catalyze enantioselective transformations. The rigid backbone of the ligand forces the phenyl rings attached to phosphorus to adopt specific conformations, allowing for selective interactions with substrates .
Comparison with Similar Compounds
SEGPHOS: A bis(1,3-benzodioxole) backbone with different phosphine substituents.
DIOP: A diphosphine ligand with a different backbone structure.
Uniqueness: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and broad applicability in various asymmetric reactions. Its axial chirality and rigid structure make it a valuable tool in the synthesis of chiral compounds .
Properties
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALRAIOVNYAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913327 | |
Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76189-55-4, 98327-87-8, 76189-56-5 | |
Record name | (+)-BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-BINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binap, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binap, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binap, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |
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Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |
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Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BINAP, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BINAP, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BINAP, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BINAP?
A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.
Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?
A2: The chemical structure of dichloro[this compound]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []
Q3: Does the chirality of BINAP impact its properties?
A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]
Q4: What makes BINAP a valuable ligand in catalysis?
A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]
Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?
A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:
- Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]
- Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []
- Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]
- Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]
- Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]
- Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []
Q6: How does BINAP contribute to enantioselectivity in these reactions?
A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]
Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?
A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:
- (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []
- Naproxen, a non-steroidal anti-inflammatory drug. []
- TAK-375, a melatonin receptor agonist for treating sleep disorders. []
- Hepatitis C virus (HCV) inhibitors. []
Q8: How is computational chemistry employed in research on BINAP?
A8: Computational methods like Density Functional Theory (DFT) are used to:
- Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]
- Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]
- Design new BINAP derivatives with improved catalytic properties. [, ]
Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?
A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []
Q10: How do modifications to the BINAP structure affect its catalytic properties?
A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]
Q11: Can you give an example of how BINAP modifications affect its performance?
A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []
Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?
A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []
Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?
A13: Various analytical techniques are employed, including:
- Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]
- X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []
- Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]
Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?
A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:
- Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []
- JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []
Q15: When was BINAP first synthesized and what were the key milestones in its development?
A15: BINAP was first synthesized in the 1980s. Key milestones include:
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